molecular formula C13H18INO B8247166 3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine

3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine

Cat. No.: B8247166
M. Wt: 331.19 g/mol
InChI Key: ZDAXICVGKAQQDJ-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a cyclohexylmethoxy group, an iodine atom, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine can be achieved through several synthetic routes. One common method involves the iodination of 3-(Cyclohexylmethoxy)-6-methylpyridine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products Formed

    Substitution: Formation of 3-(Cyclohexylmethoxy)-2-substituted-6-methylpyridine derivatives.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 3-(Cyclohexylmethoxy)-6-methylpyridine.

Scientific Research Applications

3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The cyclohexylmethoxy group provides hydrophobic interactions, enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine is unique due to the presence of both the cyclohexylmethoxy group and the iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(cyclohexylmethoxy)-2-iodo-6-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO/c1-10-7-8-12(13(14)15-10)16-9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAXICVGKAQQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OCC2CCCCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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